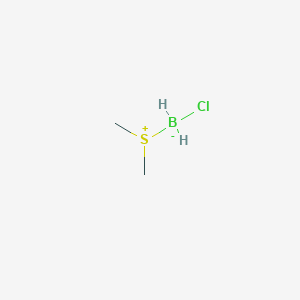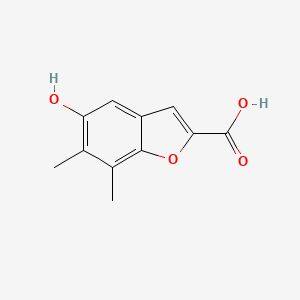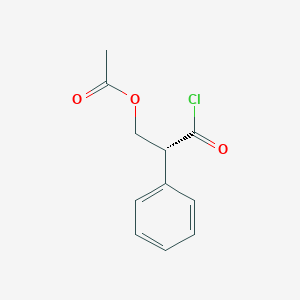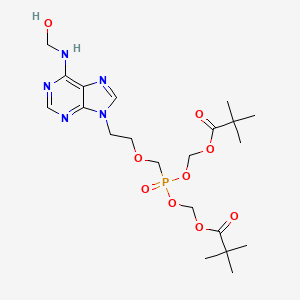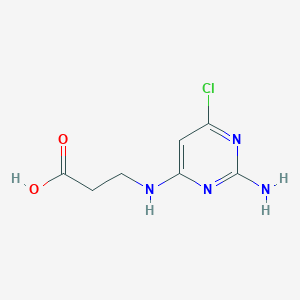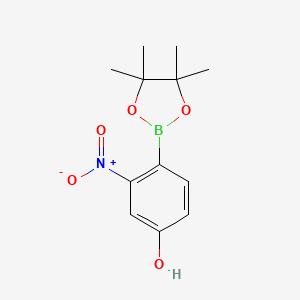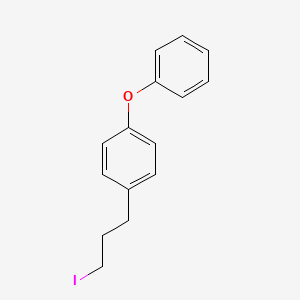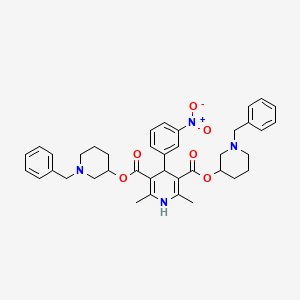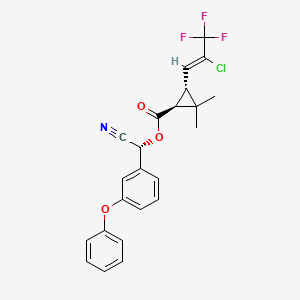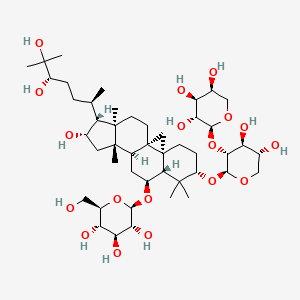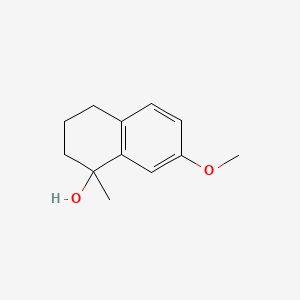
9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA is a semi-synthetic derivative of erythromycin, a well-known macrolide antibiotic. This compound is part of the azalide class of antibiotics, which are characterized by the incorporation of a nitrogen atom into the macrolide ring, resulting in a 15-membered ring structure. This modification enhances the compound’s antibacterial properties and broadens its spectrum of activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA involves several key steps The process typically starts with erythromycin A as the precursorThis is achieved through a series of chemical reactions, including oxidation, reduction, and substitution reactions .
Industrial Production Methods
Industrial production of 9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of organic solvents, controlled temperature, and pressure conditions, and purification steps such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various derivatives of 9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA, each with unique antibacterial properties and potential therapeutic applications .
Applications De Recherche Scientifique
9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: Investigated for its effects on bacterial cell growth and metabolism.
Medicine: Explored for its potential as an antibiotic for treating bacterial infections, particularly those caused by Gram-negative bacteria.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
The mechanism of action of 9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA involves binding to the bacterial ribosome, inhibiting protein synthesis. This binding prevents the translocation of peptides during translation, effectively halting bacterial growth. The compound targets the 50S subunit of the bacterial ribosome, interfering with the elongation phase of protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azithromycin: Another azalide antibiotic with a similar structure but different pharmacokinetic properties.
Clarithromycin: A macrolide antibiotic with a similar mechanism of action but a different spectrum of activity.
Erythromycin: The parent compound from which 9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA is derived
Uniqueness
9-Deoxo-9a-aza-9a-homo4’-KetoErythromycinA is unique due to its enhanced stability, broader spectrum of activity, and improved pharmacokinetic properties compared to its parent compound, erythromycin. These features make it a valuable candidate for further research and development in the field of antibiotics .
Propriétés
Formule moléculaire |
C37H68N2O12 |
|---|---|
Poids moléculaire |
732.9 g/mol |
Nom IUPAC |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,6S)-4-methoxy-4,6-dimethyl-5-oxooxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C37H68N2O12/c1-14-26-37(10,45)30(41)23(6)38-18-19(2)16-35(8,44)32(51-34-28(40)25(39(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-30,32,34,38,40-41,44-45H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,32-,34+,35-,36-,37-/m1/s1 |
Clé InChI |
UMJJECOIBHNQCC-IOENIEJLSA-N |
SMILES isomérique |
CC[C@@H]1[C@@]([C@@H]([C@H](NC[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@](C(=O)[C@@H](O2)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
SMILES canonique |
CCC1C(C(C(NCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(=O)C(O2)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13859967.png)
